molecular formula C21H24O5 B12319895 5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

Cat. No.: B12319895
M. Wt: 356.4 g/mol
InChI Key: HSMDOSKNXLVXIP-UHFFFAOYSA-N
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Description

5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the oxolan and benzodioxole rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Ethanol, dioxane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes or receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDOSKNXLVXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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